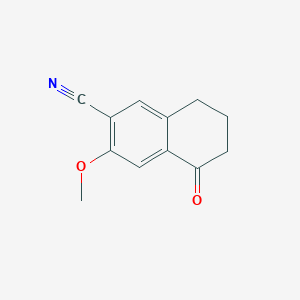

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-methoxy-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREDCXDGJJPZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC(=O)C2=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337839-72-1 | |

| Record name | 3-METHOXY-5-OXO-6,7,8-TRIHYDRONAPHTHALENE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted benzaldehyde with a nitrile-containing compound in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to ensure the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibit promising anticancer properties. A study demonstrated that certain analogs could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis Applications

1. Synthesis of Heterocyclic Compounds

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of nitrogen-containing rings through cyclization reactions, which are valuable in developing pharmaceuticals .

2. Green Chemistry Approaches

The compound has been utilized in green chemistry methodologies aimed at reducing environmental impact during synthesis processes. Its application in catalytic reactions has been noted for enhancing reaction efficiency while minimizing waste .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile and related compounds:

Structural and Functional Differences

- Substituent Effects: The methoxy group in the target compound provides moderate electron-donating effects, contrasting with the hydroxyl group in 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, which enables stronger hydrogen bonding . Chlorinated aromatic systems (e.g., in ’s compound) may improve thermal stability and intermolecular halogen bonding .

- Chromene derivatives () often employ multicomponent reactions, as seen in ’s β-naphthol condensation in aqueous media .

Crystallographic Behavior :

Actividad Biológica

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS No. 1337839-72-1) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- IUPAC Name : 3-methoxy-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile

The biological activity of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity involved in inflammatory processes. For instance, it may inhibit enzymes that play a role in the synthesis of pro-inflammatory mediators, thus exhibiting potential anti-inflammatory and analgesic effects .

1. Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to reduce inflammation by inhibiting key enzymes involved in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

2. Antioxidant Activity

The antioxidant capacity of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has also been evaluated. In vitro studies demonstrate its ability to scavenge free radicals, which can contribute to oxidative stress—a factor implicated in various diseases including cancer and neurodegenerative disorders .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy as a potential antimicrobial agent is under investigation, with promising results indicating inhibition of bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | |

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and pain scores compared to control groups. This suggests its potential as a therapeutic agent for managing inflammatory conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydronaphthalene backbone via cyclization reactions (e.g., Diels-Alder or Friedel-Crafts acylation).

Functionalization : Introduce the methoxy group via alkylation or demethylation, and the oxo group through oxidation.

Carbonitrile Installation : Use nucleophilic substitution (e.g., Knoevenagel condensation) or cyanation agents (e.g., CuCN).

Key Techniques : Optimize yields via continuous flow reactors for controlled reaction conditions and employ HPLC or column chromatography for purification .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

-

X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement). Example parameters for related compounds:

Parameter Value (Example from ) Space group Triclinic, P1 a, b, c (Å) 8.5931, 8.7409, 11.0695 α, β, γ (°) 72.626, 70.088, 80.035 V (ų) 743.71 -

Spectroscopy : Confirm functional groups via FT-IR (e.g., C≡N stretch at ~2200 cm⁻¹) and NMR (¹³C for carbonyl and nitrile signals) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

Orthogonal Assays : Validate activity using in vitro (e.g., enzyme inhibition) and in silico (docking) methods.

Purity Control : Apply LC-MS (>95% purity) and crystallography to confirm structural integrity.

Chirality Checks : Use chiral HPLC to isolate enantiomers, as biological activity can differ significantly (e.g., R vs. S configurations) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modifying substituents to probe interactions with biological targets:

- Methoxy Group : Replace with halogens or bulky groups to assess steric effects on receptor binding.

- Oxo Group : Test reduced (e.g., hydroxyl) or oxidized derivatives for hydrogen-bonding capacity.

- Carbonitrile : Substitute with carboxylates to evaluate hydrophobic vs. polar interactions.

Example SAR Table :

Basic: What are the key physicochemical properties influencing reactivity and stability?

Answer:

Advanced: How can computational methods optimize experimental design?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., tubulin or kinases). For example, the nitrile group may form π-π interactions with aromatic residues.

- DFT Calculations : Analyze electronic effects of substituents (e.g., methoxy’s electron-donating impact on ring reactivity).

- MD Simulations : Assess conformational stability in solvent environments (e.g., water vs. lipid bilayers) .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile intermediates (e.g., cyanide-containing reagents).

- Waste Disposal : Segregate halogenated/organic waste per EPA guidelines .

Advanced: How to resolve crystallographic disorder in the tetrahydronaphthalene core?

Answer:

Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to reduce noise.

Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered regions.

Validation : Check ADPs and Rint values; discard outliers with >5% discrepancy .

Basic: What are the common impurities observed during synthesis?

Answer:

- Byproducts : Unreacted tetrahydronaphthalene precursors or over-oxidized ketones.

- Detection : Monitor via TLC (silica gel, ethyl acetate/hexane) or GC-MS.

- Mitigation : Optimize stoichiometry and reaction time .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.